methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a nitrophenyl group, a pyrrole ring, a triazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the nitrophenyl-pyrrole intermediate: This can be achieved through a nitration reaction followed by a cyclization process.
Synthesis of the triazole ring: This step may involve the reaction of an appropriate hydrazine derivative with a suitable precursor.
Coupling of the triazole and pyrrole intermediates: This can be done using a condensation reaction under specific conditions.
Formation of the pyrazole ring: This step may involve cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of efficient catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitro derivatives or carboxylic acids.
Reduction: May yield amines or hydroxyl derivatives.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential drug candidate.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Modifying cellular pathways: Influencing signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar compounds to METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE include:
Other nitrophenyl derivatives: Such as nitrophenyl-pyrrole or nitrophenyl-triazole compounds.
Other triazole derivatives: Such as triazole-pyrazole or triazole-pyrrole compounds.
Other pyrazole derivatives: Such as pyrazole-carboxylate or pyrazole-sulfanyl compounds.
These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C19H16N8O4S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
methyl 1-[[4-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H16N8O4S/c1-31-18(28)17-7-9-24(23-17)13-32-19-22-20-12-26(19)21-11-16-6-3-8-25(16)14-4-2-5-15(10-14)27(29)30/h2-12H,13H2,1H3/b21-11+ |
InChI Key |
ABAPRJNBZJLXEV-SRZZPIQSSA-N |
Isomeric SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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